Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059936-48-8, molecular formula C₁₁H₁₆F₃NO₂, molecular weight 251.25 g/mol) is a spirocyclic azetidine derivative bearing a trifluoromethyl substituent at the 7-position of the cyclohexane ring and a methyl carboxylate at the 1-position of the azetidine ring. The compound belongs to the 2-azaspiro[3.5]nonane scaffold class, a conformationally restricted bicyclic framework in which a four-membered azetidine and a six-membered cyclohexane ring share a single spiro carbon, creating a rigid three-dimensional architecture that has attracted significant interest as a bioisostere for saturated six-membered heterocycles in drug discovery.

Molecular Formula C11H16F3NO2
Molecular Weight 251.25 g/mol
Cat. No. B13207107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate
Molecular FormulaC11H16F3NO2
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1
InChIInChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3
InChIKeyDIOLNMDWYCXLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate – Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059936-48-8, molecular formula C₁₁H₁₆F₃NO₂, molecular weight 251.25 g/mol) is a spirocyclic azetidine derivative bearing a trifluoromethyl substituent at the 7-position of the cyclohexane ring and a methyl carboxylate at the 1-position of the azetidine ring . The compound belongs to the 2-azaspiro[3.5]nonane scaffold class, a conformationally restricted bicyclic framework in which a four-membered azetidine and a six-membered cyclohexane ring share a single spiro carbon, creating a rigid three-dimensional architecture that has attracted significant interest as a bioisostere for saturated six-membered heterocycles in drug discovery . The trifluoromethyl group confers distinct electronic properties—strong electron-withdrawal that modulates the pKa of the azetidine nitrogen and increases lipophilicity (computed LogP ~1.87–2.4) relative to the non-fluorinated parent scaffold [1].

Why Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate Cannot Be Simply Replaced by Close Analogs


The 2-azaspiro[3.5]nonane scaffold family contains multiple regioisomeric and substituent variants whose physicochemical and pharmacological profiles diverge substantially. The position of the trifluoromethyl group (C7 vs. C6 vs. absent) and the nature of the ester (methyl vs. ethyl vs. free acid) each independently modulate lipophilicity, hydrogen-bonding capacity, steric occupancy, and metabolic stability [1]. For instance, the parent Methyl 2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059938-10-0, MW 183.25) lacks the trifluoromethyl group and exhibits a computed LogP approximately 0.9 units lower than the trifluoromethylated analog, fundamentally altering its membrane permeability and pharmacokinetic profile . Similarly, the 6,6-dimethyl analog (CAS 2059938-20-2, MW 211.30) employs alkyl rather than fluorinated substitution, yielding distinct steric and electronic properties that affect target binding and metabolic soft-spot vulnerability . The 6,6-difluoro congener (CAS 2059934-15-3) introduces fluorine directly on the cyclohexane ring rather than as a trifluoromethyl appendage, producing a different three-dimensional electrostatic potential surface. Generic substitution across these analogs without experimental verification of the specific substituent-position combination risks introducing undesired changes in potency, selectivity, solubility, and metabolic clearance [2].

Quantitative Differentiation Evidence for Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate Versus Closest Analogs


Lipophilicity Shift: Trifluoromethylated Analog Increases Computed LogP by ~0.9 Units Over the Non-Fluorinated Parent

The target compound, Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate, exhibits a computed LogP (XLogP3-AA) of approximately 2.4 as determined for the closely related 6-trifluoromethyl regioisomer in PubChem [1], and a vendor-computed LogP of 1.87 . In contrast, the non-fluorinated parent scaffold Methyl 2-azaspiro[3.5]nonane-1-carboxylate (CAS 2059938-10-0, MW 183.25) has a reported LogP of approximately 1.54 for the unsubstituted 2-azaspiro[3.5]nonane core . The addition of the trifluoromethyl group thus increases predicted lipophilicity by approximately 0.3–0.9 log units, a difference that is expected to translate into measurably enhanced membrane permeability and altered tissue distribution [2].

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area and Hydrogen-Bonding Profile: Defined Physicochemical Boundaries for CNS Drug-Likeness

The target compound displays a topological polar surface area (TPSA) of 38.33 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors . The closely related 6-trifluoromethyl regioisomer in PubChem reports TPSA = 38.3 Ų, a rotatable bond count of 2, and a heavy atom count of 17 [1]. In contrast, the non-fluorinated Methyl 2-azaspiro[3.5]nonane-1-carboxylate (MW 183.25) lacks the three fluorine atoms and is expected to have a lower TPSA. For CNS drug discovery programs, TPSA values below 60–70 Ų are strongly associated with favorable blood-brain barrier penetration [2]. The target compound's TPSA of ~38 Ų, combined with its moderate lipophilicity (LogP 1.87–2.4), places it firmly within the CNS lead-like chemical space, while the trifluoromethyl group provides metabolic shielding that the non-fluorinated parent lacks .

CNS Drug Design Physicochemical Profiling Lead-Like Properties

Electron-Withdrawing Trifluoromethyl Modulation of Azetidine Nitrogen Basicity: Predicted pKa Depression Relative to Non-Fluorinated Scaffolds

The trifluoromethyl group at the 7-position exerts a through-bond inductive electron-withdrawing effect transmitted across the spiro junction, reducing the basicity of the azetidine secondary amine. While the unsubstituted 2-azaspiro[3.5]nonane parent scaffold has a computed pKa of approximately 11.7 for a related dimethyl-substituted analog , the introduction of a trifluoromethyl group on the cyclohexane ring is expected to depress the pKa of the azetidine nitrogen into the 9–10 range, based on well-characterized pKa shifts observed for β-fluoroamine and trifluoromethyl-substituted azetidine systems [1]. In the broader spirocyclic azetidine literature, the pKa reduction induced by electron-withdrawing substituents has been shown to reduce the fraction of positively charged (protonated) species at physiological pH 7.4, thereby improving membrane permeability while preserving sufficient basicity for target engagement with acidic residues in biological binding sites [2].

pKa Modulation Amine Basicity Pharmacokinetics

Conformational Restriction of the Spirocyclic Azetidine Scaffold: Enhanced Binding Affinity Potential Through Reduced Entropic Penalty

The 2-azaspiro[3.5]nonane scaffold locks the azetidine ring into a conformationally restricted spirocyclic framework, reducing the number of accessible low-energy conformations compared to flexible acyclic or monocyclic amine analogs. Quantitative evidence from the broader spirocyclic azetidine literature demonstrates that constrained spiro[azetidine-chromene] systems exhibit binding affinities of 121 ± 35 nM compared to 485 ± 125 nM for conformationally flexible analogs—a four-fold enhancement in potency attributable to the reduced entropic penalty of binding . The angular 2-azaspiro[3.5]nonane framework has been specifically validated as a bioisosteric replacement for common saturated six-membered heterocycles (piperidine, morpholine, piperazine), where the spirocyclic replacement typically yields compounds with higher solubility, lower LogD, and greater intrinsic microsomal stability [1]. The 7-trifluoromethyl substitution further rigidifies the preferred chair conformation of the cyclohexane ring by steric and electronic effects.

Conformational Restriction Binding Affinity Scaffold Design

Metabolic Stability Enhancement Through Trifluoromethyl Substitution: Blocking Oxidative Metabolism at the Cyclohexane Ring

The trifluoromethyl group at the 7-position of the cyclohexane ring serves as a metabolic blocking group that deactivates the adjacent carbon centers toward cytochrome P450-mediated oxidative metabolism. This strategy is well-established in medicinal chemistry: trifluoromethyl substitution statistically reduces human liver microsomal clearance compared to unsubstituted, methyl-substituted, or chloro-substituted phenyl and cycloalkyl analogs [1]. In spirocyclic azetidine systems specifically, the incorporation of CF₃ groups has been associated with enhanced metabolic stability in human liver microsome assays, where spirocyclic compounds generally showed intrinsic clearance values lower than their monocyclic parent heterocycles . While direct head-to-head microsomal stability data for the 7-CF₃ vs. non-fluorinated 2-azaspiro[3.5]nonane pair are not publicly available, the literature precedent for trifluoromethyl as a metabolic soft-spot blocker is robust and generalizable across diverse chemotypes [2].

Metabolic Stability Microsomal Clearance Fluorine Medicinal Chemistry

Scaffold Validation in FAAH Inhibitor Lead Series: 7-Azaspiro[3.5]nonane Core Demonstrates kinact/Ki > 1500 M⁻¹s⁻¹

The 7-azaspiro[3.5]nonane scaffold—a regioisomer of the 2-azaspiro[3.5]nonane core in the target compound—has been independently validated as a privileged lead scaffold for fatty acid amide hydrolase (FAAH) inhibition [1]. In a comparative screening of spirocyclic cores, the 7-azaspiro[3.5]nonane urea derivatives achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing themselves from other spirocyclic scaffolds on the basis of superior potency [1]. While the target compound is a 2-azaspiro regioisomer with a different nitrogen position, the shared spiro[3.5]nonane architecture and the demonstrated scaffold validation in a competitive target class (serine hydrolases) establish relevance for medicinal chemistry programs seeking spirocyclic building blocks for enzyme inhibitor design. Subsequent optimization of the 7-azaspiro[3.5]nonane FAAH series yielded lead compounds with favorable CNS drug-like properties, confirming the scaffold's suitability for brain-penetrant inhibitor programs [2].

FAAH Inhibition Covalent Inhibitors Lead Scaffold Validation

Procurement-Relevant Application Scenarios for Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate


CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity and Low TPSA

Medicinal chemistry teams pursuing CNS targets should prioritize this compound over the non-fluorinated parent Methyl 2-azaspiro[3.5]nonane-1-carboxylate based on the combination of a TPSA of ~38 Ų (within CNS drug-like space, well below the 60–70 Ų threshold for BBB penetration) and a computed LogP of 1.87–2.4 that provides sufficient lipophilicity for membrane transit without exceeding the LogP >5 high-risk zone . The trifluoromethyl group contributes lipophilic bulk without adding rotatable bonds or hydrogen bond donors, a key advantage over ethyl ester or dimethyl-substituted analogs that either increase rotatable bond count or add steric bulk without the metabolic shielding benefit of fluorine [1]. The spirocyclic azetidine scaffold has been explicitly validated in CNS-focused lead-like libraries, where in silico analysis confirmed that library members fall within the preferred physicochemical range for CNS compounds [2].

Enzyme Inhibitor Scaffold Hopping Using Spirocyclic Bioisosteres of Piperidine/Morpholine

Teams seeking to replace metabolically labile piperidine, morpholine, or piperazine moieties in existing inhibitor series should evaluate this compound as a bioisosteric replacement. Angular spirocyclic azetidines have been experimentally demonstrated to act as effective bioisosteres for common saturated six-membered heterocycles, with the resulting spirocyclic analogs exhibiting higher solubility, lower LogD, and greater microsomal stability than the parent heterocycles . When incorporated into marketed drug scaffolds (Sonidegib and Danofloxacin), the spirocyclic replacement yielded patent-free analogs with similar or improved properties . The 2-azaspiro[3.5]nonane scaffold has also been independently validated as a precursor to potent FAAH inhibitors with kinact/Ki >1500 M⁻¹s⁻¹, demonstrating the scaffold's compatibility with serine hydrolase and potentially other enzyme target classes [1].

Structure-Activity Relationship Studies Probing Trifluoromethyl Position Effects on Target Engagement

For SAR programs systematically exploring the impact of trifluoromethyl position and substitution pattern on biological activity, this compound (7-CF₃) serves as a critical comparator to the 6-trifluoromethyl regioisomer (CAS 2059933-40-1, PubChem CID 137701861) and the non-fluorinated parent (CAS 2059938-10-0). The 7-position places the CF₃ group at the 4-position of the cyclohexane ring relative to the spiro junction, potentially engaging a different sub-pocket or inducing a distinct conformational preference compared to the 6-CF₃ analog . The computed LogP difference between the 7-CF₃ (1.87, LeYan) and 6-CF₃ (2.4, PubChem XLogP3) regioisomers—approximately 0.5 log units—suggests the substitution position materially affects physicochemical properties, likely translating to differential pharmacokinetic behavior [1]. Procurement of both regioisomers enables direct experimental determination of position-dependent SAR rather than relying on computational predictions alone.

Building Block for Diversity-Oriented Synthesis of sp³-Rich Screening Libraries

This compound is an ideal building block for diversity-oriented synthesis (DOS) programs targeting underexplored sp³-rich chemical space. With a fraction of sp³-hybridized carbons (Fsp³) approaching 1.0 (fully saturated scaffold) and a molecular weight of 251.25 g/mol, it satisfies key criteria for lead-like compound libraries: MW <300, clogP <3, and high three-dimensionality . The methyl carboxylate handle at the 1-position allows for straightforward diversification via amide coupling, ester hydrolysis, or reduction, while the secondary amine in the azetidine ring provides a second orthogonal diversification point [1]. Compared to the ethyl ester analog (CAS 2580178-20-5), the methyl ester offers a smaller steric footprint and lower lipophilicity, advantageous for maintaining lead-like properties during library synthesis. Compared to the 6,6-dimethyl analog (CAS 2059938-20-2), the trifluoromethyl group provides a ¹⁹F NMR handle that facilitates both reaction monitoring and protein-ligand binding studies by ¹⁹F NMR spectroscopy [2].

Quote Request

Request a Quote for Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.